4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl benzoate
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Overview
Description
4-{[(4-Chlorophenyl)imino]methyl}phenyl benzoate is a Schiff base ester known for its interesting thermochromic and photochromic properties. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-chlorophenyl)imino]methyl}phenyl benzoate involves the reaction of 4-chloroaniline with an aldehyde in the presence of ethanol. The reaction mixture is refluxed with stirring for about 3 hours. After the reaction, the mixture is filtered, and the solvent is removed by evaporation. The product is then recrystallized from absolute ethanol to yield the compound as a yellow solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would typically be optimized for yield and purity, involving steps such as solvent recovery and purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Chlorophenyl)imino]methyl}phenyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can convert the imine group to an amine.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Products may include compounds with hydroxyl or carbonyl groups.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the substituent introduced, such as different halides or alkyl groups.
Scientific Research Applications
4-{[(4-Chlorophenyl)imino]methyl}phenyl benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of liquid crystal materials and other advanced materials.
Mechanism of Action
The mechanism of action of 4-{[(4-chlorophenyl)imino]methyl}phenyl benzoate involves its interaction with molecular targets through its imine group. This group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Bromophenyl)imino]methyl}phenyl benzoate
- 4-{[(4-Fluorophenyl)imino]methyl}phenyl benzoate
- 4-{[(4-Methylphenyl)imino]methyl}phenyl benzoate
Uniqueness
4-{[(4-Chlorophenyl)imino]methyl}phenyl benzoate is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in liquid crystal technology .
Properties
Molecular Formula |
C20H14ClNO2 |
---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)iminomethyl]phenyl] benzoate |
InChI |
InChI=1S/C20H14ClNO2/c21-17-8-10-18(11-9-17)22-14-15-6-12-19(13-7-15)24-20(23)16-4-2-1-3-5-16/h1-14H |
InChI Key |
HFPDZRXMUSWTIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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